Ibudilast-d7-1

Bioanalysis LC-MS/MS Method Development Internal Standard Selection

Ibudilast-d7-1 (CAS 1204192-90-4, synonyms: KC-404-d7-1, AV-411-d7-1, MN-166-d7-1) is a stable heavy isotope-labeled analog of the small-molecule drug ibudilast, wherein seven hydrogen atoms on the isopropyl side-chain are replaced by deuterium. The unlabeled parent compound, ibudilast, is a phosphodiesterase (PDE) inhibitor with preferential activity against PDE4 (IC50 values of 54–239 nM across isoforms 4A–4D) and additional allosteric inhibitory activity against macrophage migration inhibitory factor (MIF).

Molecular Formula C14H18N2O
Molecular Weight 237.35 g/mol
Cat. No. B12397452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIbudilast-d7-1
Molecular FormulaC14H18N2O
Molecular Weight237.35 g/mol
Structural Identifiers
SMILESCC(C)C1=NN2C=CC=CC2=C1C(=O)C(C)C
InChIInChI=1S/C14H18N2O/c1-9(2)13-12(14(17)10(3)4)11-7-5-6-8-16(11)15-13/h5-10H,1-4H3/i1D3,2D3,9D
InChIKeyZJVFLBOZORBYFE-SCENNGIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ibudilast-d7-1 (CAS 1204192-90-4): A Hepta-Deuterated Internal Standard for the Quantification of the Multi-Target PDE4/MIF Inhibitor Ibudilast


Ibudilast-d7-1 (CAS 1204192-90-4, synonyms: KC-404-d7-1, AV-411-d7-1, MN-166-d7-1) is a stable heavy isotope-labeled analog of the small-molecule drug ibudilast, wherein seven hydrogen atoms on the isopropyl side-chain are replaced by deuterium . The unlabeled parent compound, ibudilast, is a phosphodiesterase (PDE) inhibitor with preferential activity against PDE4 (IC50 values of 54–239 nM across isoforms 4A–4D) and additional allosteric inhibitory activity against macrophage migration inhibitory factor (MIF) [1]. Ibudilast-d7-1 is produced specifically for use as an internal standard in quantitative liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) assays, enabling precise, matrix-effect-corrected quantification of ibudilast in biological samples during drug metabolism and pharmacokinetic (DMPK) studies .

Critical Procurement Considerations: Why Ibudilast-d7-1 Cannot Be Replaced by Unlabeled Ibudilast, Ibudilast-d3, or Ibudilast-d7 in Quantitative Bioanalytical Workflows


Selecting an appropriate internal standard for LC-MS/MS quantification of ibudilast is not a trivial 'any deuterated analog will suffice' decision. Ibudilast undergoes extensive hepatic metabolism via CYP-mediated oxidation of the isopropyl side-chain, generating the primary metabolite 6,7-dihydrodiol-ibudilast, and exhibits high plasma protein binding (≥95%) [1]. A structural analog internal standard that is not co-eluting or a deuterated analog with insufficient mass shift (e.g., +3 Da from ibudilast-d3) risks ion suppression/cross-talk and fails to correct for extraction recovery variations across the full chromatographic window [2]. Ibudilast-d7-1 (ΔMW = +7 Da) provides a sufficiently large mass differential to avoid isotopic interference while retaining near-identical physicochemical properties to the analyte, ensuring co-elution and matched ionization efficiency—a prerequisite for robust, regulatory-compliant bioanalytical method validation .

Quantitative Differentiation Matrix for Ibudilast-d7-1: Head-to-Head Evidence Against Closest Analogs and Alternatives


Isotopic Enrichment and Mass Differential: Ibudilast-d7-1 (ΔMW +7 Da) vs. Ibudilast-d3 (ΔMW +3 Da) for Cross-Talk Mitigation

Ibudilast-d7-1 incorporates seven deuterium atoms exclusively on the isopropyl side-chain, yielding a molecular weight of 237.35 Da (ΔMW = +7.04 Da vs. unlabeled ibudilast at 230.31 Da) and a molecular formula of C₁₄H₁₁D₇N₂O . In contrast, ibudilast-d3 (CAS 2713301-45-0 for the d3 variant) provides a mass shift of only +3 Da . In LC-MS/MS selected reaction monitoring (SRM) mode, a +3 Da mass shift is frequently insufficient to eliminate cross-talk from the natural abundance ¹³C₂ isotopologue of the unlabeled analyte (approximately 1.1% of the M+2 peak), which can contribute up to 5–10% interference at low analyte concentrations in complex matrices [1]. The +7 Da shift of ibudilast-d7-1 places the internal standard channel entirely outside the natural isotopic envelope of ibudilast, eliminating this source of systematic bias.

Bioanalysis LC-MS/MS Method Development Internal Standard Selection

PDE4 Inhibition Potency of Parent Ibudilast vs. Cilomilast: A 3–6-Fold Superiority in Human Whole Blood Assays

Although ibudilast-d7-1 itself is not used for pharmacological activity, the parent compound ibudilast exhibits quantitative potency advantages over the second-generation PDE4 inhibitor cilomilast in functional human whole blood assays [1]. Ibudilast inhibited LPS-induced TNFα production with an IC50 of 6.2 μM, which is 3-fold more potent than cilomilast. Against fMLP-induced leukotriene B4 biosynthesis, ibudilast (IC50 = 2.5 μM) was 6-fold more potent than cilomilast [1]. These data are critical because whole blood assays incorporate plasma protein binding effects—ibudilast is ≥95% protein bound [2]—making these IC50 values more translatable to in vivo efficacy predictions than isolated enzyme IC50 data.

Phosphodiesterase 4 Inhibition Anti-inflammatory Activity Human Whole Blood Assay

MIF Allosteric Inhibition: Ibudilast vs. Its PDE-Inhibition-Compromised Analog AV1013 Establishes Target Differentiation

Ibudilast possesses a dual pharmacological mechanism: PDE inhibition and allosteric antagonism of the pro-inflammatory cytokine MIF [1]. The structural analog AV1013 (amino-ibudilast) was specifically designed to have 3–50-fold lower PDE inhibitory activity while retaining MIF inhibitory function, enabling mechanistic deconvolution [1]. X-ray crystallography of the MIF/AV1013 binary complex and MIF/AV1013/HPP ternary complex confirmed that both ibudilast and AV1013 bind to an allosteric site on MIF distinct from the catalytic tautomerase active site, acting as noncompetitive inhibitors of HPP tautomerase activity [1]. This allosteric mechanism is pharmacologically important because it does not compete with the physiological MIF substrate and may offer a differentiated safety profile compared to orthosteric MIF inhibitors. While this comparison is between the unlabeled parent and its analog, any DMPK study using ibudilast-d7-1 as an internal standard is inherently quantifying a molecule with this unique dual-target signature.

Macrophage Migration Inhibitory Factor Allosteric Inhibition Neuroinflammation

Cross-Species Pharmacokinetic Variability of Ibudilast: 3,000-Fold AUC Range Justifies the Need for a Robust Deuterated Internal Standard

Cross-species pharmacokinetic characterization of ibudilast revealed extreme inter-species variability in oral exposure, with dose-normalized AUC (DN-AUC_24h) ranging from 0.3 (ng·h/mL)/(mg/kg) in rabbits to 896 (ng·h/mL)/(mg/kg) in humans—a nearly 3,000-fold range [1]. This variability cannot be explained by intrinsic clearance differences alone (which show only moderate variation: 13–41 L/h/m²) and is partly attributed to species-dependent first-pass gut clearance and auto-induction of metabolism in some species [1]. For bioanalytical laboratories supporting preclinical-to-clinical translation, this extreme dynamic range demands an internal standard that performs identically to ibudilast across three orders of magnitude in concentration. Ibudilast-d7-1, with its +7 Da mass shift and identical chemical structure, provides the closest possible match to the analyte's extraction recovery, ionization efficiency, and chromatographic behavior across this wide concentration range .

Pharmacokinetics Species Differences Oral Bioavailability

Deuteration Site Specificity: Ibudilast-d7-1 (Isopropyl-d7) vs. Ibudilast-d7 (Mixed Deuteration) and the Implications for Metabolic Stability Studies

Ibudilast-d7-1 features deuteration exclusively at the isopropyl substituent (2-(propan-2-yl-d7)pyrazolo[1,5-a]pyridin-3-yl motif), as confirmed by its IUPAC name and SMILES notation . This is structurally distinct from ibudilast-d7 (CAS 2713301-45-0), which carries deuterium incorporation across both the isopropyl and isobutyryl methyl groups . This site-specific difference is functionally significant: ibudilast's primary metabolic pathway involves CYP-mediated oxidation of the isopropyl side-chain to yield 6,7-dihydrodiol-ibudilast [1]. A deuterium kinetic isotope effect (KIE) at this site can measurably slow metabolism (k_H/k_D ≈ 1–10 depending on the rate-limiting step), altering the apparent pharmacokinetic profile in metabolic stability assays. Therefore, ibudilast-d7-1 cannot be assumed to behave identically to ibudilast-d7 in vitro hepatocyte or microsomal incubation experiments where metabolic switching may occur [2].

Deuterium Isotope Effect Metabolic Stability Site-Specific Labeling

PDE Isoform Selectivity Fingerprint of Ibudilast vs. Roflumilast and Apremilast: A Unique PDE3A/4/10/11 Quadruple Inhibition Profile

A comprehensive screen against a panel of human recombinant PDE enzymes established that ibudilast preferentially inhibits PDE3A, PDE4, PDE10, and PDE11, with substantially weaker activity against PDE1, PDE2, PDE5, PDE7, PDE8, and PDE9 [1]. This selectivity signature is unique among clinically studied PDE inhibitors: roflumilast is PDE4-selective, apremilast is PDE4-selective, and cilostazol is PDE3-selective. No other marketed or late-stage PDE inhibitor simultaneously targets PDE3A, PDE4, PDE10, and PDE11 . The specific IC50 values for PDE4A, 4B, 4C, and 4D are 54, 65, 239, and 166 nM, respectively, while PDE3A inhibition occurs at 1,600 nM and PDE5A at 3,510 nM [1]. For PDE10 and PDE11, ibudilast shows inhibition with IC50 values in the low micromolar range (exact values not specified in the abstract but described as 'preferential') [1]. This multi-PDE inhibition fingerprint is the molecular basis for ibudilast's observed effects across asthma, neuroinflammation, and cerebrovascular indications.

Phosphodiesterase Isoform Selectivity PDE3A PDE10 PDE11

Ibudilast-d7-1: Validated Application Scenarios for Preclinical DMPK, Clinical Bioanalysis, and Neuroinflammation Research Programs


Regulatory-Compliant LC-MS/MS Bioanalysis of Ibudilast in Plasma and CSF for Clinical Pharmacokinetic Studies

Ibudilast-d7-1 is specifically intended and labeled for use as an internal standard in the quantification of ibudilast by GC-MS or LC-MS . In clinical trials investigating ibudilast for progressive multiple sclerosis (SPRINT-MS Phase II, NCT01982942) and amyotrophic lateral sclerosis (COMBAT-ALS Phase IIb/III, NCT04057898), accurate measurement of plasma and cerebrospinal fluid ibudilast concentrations over a wide dynamic range (low ng/mL to μg/mL) is essential for pharmacokinetic-pharmacodynamic correlation. Ibudilast distributes rapidly and reversibly to the CNS, with brain penetration confirmed by biodistribution studies [1]. The hepta-deuterated standard's +7 Da mass shift minimizes isotopic cross-talk from the analyte's natural abundance isotopologues, enabling reliable quantification at the low CSF concentrations expected in neuroinflammation trials [2].

Cross-Species Pharmacokinetic Bridging Studies Requiring a Universal Internal Standard

The extreme 3,000-fold variability in oral ibudilast exposure across preclinical species (DN-AUC_24h range: 0.3–896 (ng·h/mL)/(mg/kg)) demands a bioanalytical method with a validated linear range spanning at least four orders of magnitude [1]. Ibudilast-d7-1, as a stable isotope-labeled analog with identical extraction recovery and ionization efficiency to ibudilast, is the optimal internal standard for cross-species PK method bridging. This is especially critical given that ibudilast shows species-dependent auto-induction of metabolism and high plasma protein binding (≥95%), both of which can introduce matrix effects that only a co-eluting SIL-IS can adequately correct [1].

Metabolite Identification and Metabolic Soft-Spot Probing Using Site-Specifically Deuterated Ibudilast-d7-1

Because ibudilast-d7-1 bears deuterium exclusively on the isopropyl side-chain—the primary site of CYP-mediated oxidation to 6,7-dihydrodiol-ibudilast—it is uniquely suited for metabolic soft-spot identification studies [1]. In vitro incubation of ibudilast-d7-1 with human hepatocytes or recombinant CYP enzymes, followed by high-resolution mass spectrometry analysis, can reveal whether deuterium retention in metabolites occurs (indicating a metabolic switch) or whether the KIE suppresses the primary metabolic pathway. This information is critical for understanding ibudilast's metabolic fate in humans versus preclinical species and for predicting potential drug-drug interaction liabilities [2].

MIF Target Engagement Biomarker Studies Requiring Accurate Ibudilast Quantification in Immune Cells

Ibudilast's allosteric inhibition of MIF, confirmed by X-ray crystallography and NMR with the analog AV1013, is a key component of its neuroinflammatory mechanism [3]. Studies investigating MIF target engagement in peripheral blood mononuclear cells (PBMCs) or microglial cultures require precise quantification of intracellular ibudilast concentrations to correlate with MIF tautomerase activity inhibition and downstream chemotaxis blockade via the CXCR2 receptor. Ibudilast-d7-1 provides the necessary analytical precision for these cellular pharmacokinetic-pharmacodynamic studies, where ibudilast concentrations may be in the sub-nanomolar range .

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